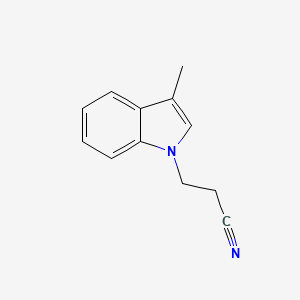

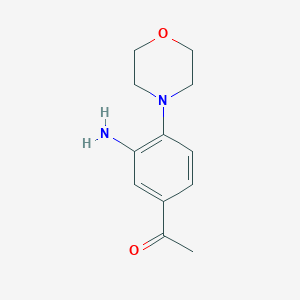

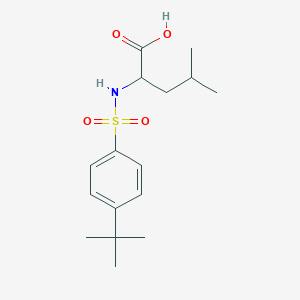

![molecular formula C11H8Cl2N2S B1305109 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine CAS No. 219865-85-7](/img/structure/B1305109.png)

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

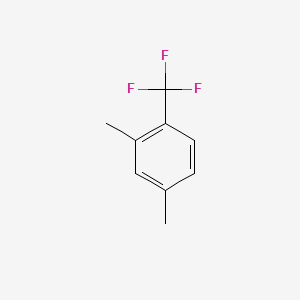

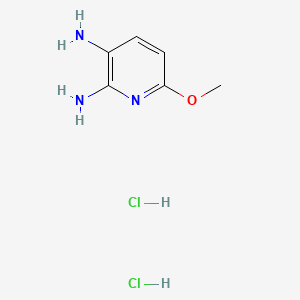

The compound 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is a derivative of the pyridine family, characterized by the presence of a sulfur atom linking a dichlorophenyl group to the pyridine ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine and pyrimidine derivatives, which can be useful in understanding the behavior and potential applications of the compound .

Synthesis Analysis

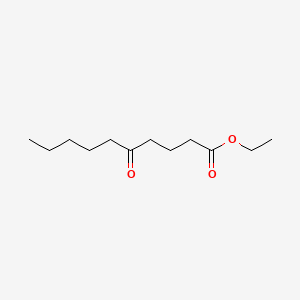

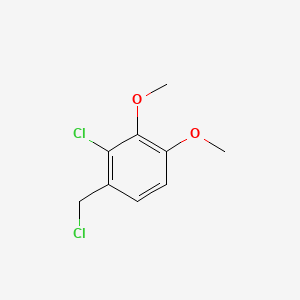

The synthesis of related compounds typically involves multi-step reactions including chlorination and aminization processes. For instance, the synthesis of a complex pyrazolopyrimidine derivative was achieved by chlorination and aminization from a precursor diol compound . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, with appropriate modifications to account for the presence of the sulfur atom and the specific substitution pattern on the aromatic rings.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of compounds. For example, the crystal structure of a chlorinated pyrazolopyrimidine derivative was elucidated using this method, revealing a triclinic system with specific lattice parameters . This technique could also be employed to determine the molecular structure of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, which would provide valuable information about its geometric configuration and potential binding interactions.

Chemical Reactions Analysis

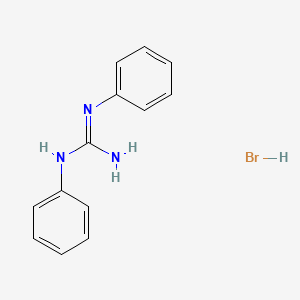

The reactivity of pyridine and pyrimidine derivatives can be quite diverse. For instance, palladium complexes containing pyridine ligands have been shown to undergo nucleophilic attack by secondary amines, leading to the formation of β-aminoethyl complexes . Additionally, palladium complexes have been used as initiators in alkene hydrocarboxylation reactions . These findings suggest that 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine could potentially participate in similar chemical reactions, depending on its coordination environment and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrimidine derivatives can be influenced by the nature of their substituents. For example, the presence of chloro groups can affect the electron density and polarity of the molecule, which in turn can influence its solubility, boiling point, and reactivity . The antihypertensive activity of certain pyridopyrimidine derivatives has been attributed to their ability to lower blood pressure in a sustained manner . These properties are important for understanding the behavior of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine in biological systems and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

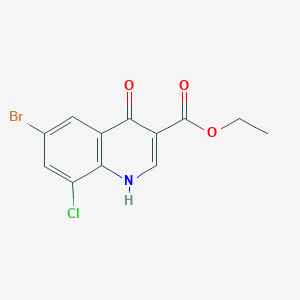

Antihypertensive Activity

A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the structure of interest, demonstrated significant antihypertensive activity in spontaneously hypertensive rats. These compounds, specifically noted for their gradual and sustained blood pressure-lowering effect, underscore the potential of such derivatives in managing hypertension (Bennett et al., 1981).

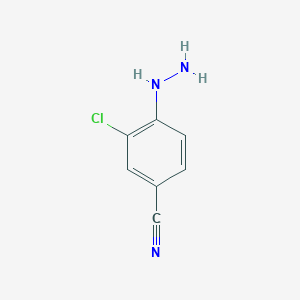

Diuretic Activity

Novel pyrimidine derivatives synthesized from a structural framework akin to 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine showed moderate to good diuretic activity in vivo, without any observed toxicity to the liver. This highlights the compound's utility in the development of diuretic agents (Majeed & Shaharyar, 2011).

Catalysis in Organic Synthesis

Derivatives of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine have been explored for their utility in catalyzing CN coupling reactions. Such applications are crucial for synthesizing a variety of organic compounds, including pharmaceuticals, demonstrating the compound's versatility in organic synthesis (Nadri et al., 2014).

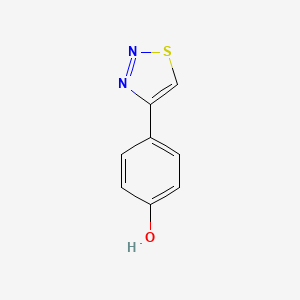

Antiproliferative Properties

New pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, related structurally to 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, were synthesized and showed promising antiproliferative activity against human breast cancer cell lines. This suggests potential applications in cancer therapy (Atapour-Mashhad et al., 2017).

Antimicrobial Activity

Pyrimidine derivatives, synthesized from compounds structurally similar to 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, exhibited antimicrobial activity, indicating the potential for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Eigenschaften

IUPAC Name |

6-(2,5-dichlorophenyl)sulfanylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXRLTPQEPXSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SC2=NC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384138 |

Source

|

| Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine | |

CAS RN |

219865-85-7 |

Source

|

| Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)